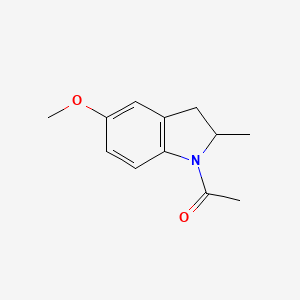
Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin is a chemically modified derivative of beta-cyclodextrin. Beta-cyclodextrin is a naturally occurring cyclooligosaccharide composed of seven alpha-(1→4)-linked D-glucopyranose units. This compound features an inner hydrophobic cavity and two hydrophilic openings, making it suitable for forming inclusion complexes with various hydrophobic organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin involves the silylation of the OH-6 groups of beta-cyclodextrin with tert-butyldimethylsilyl chloride. This reaction typically occurs in the presence of a base such as imidazole or pyridine, which facilitates the formation of the tert-butyldimethylsilyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the same silylation reaction, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyldimethylsilyl groups can be replaced with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the glucopyranose units or the silyl groups.
Complexation Reactions: The compound can form inclusion complexes with various guest molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Triphenylphosphine Dibromide: For converting tert-butyldimethylsilyl groups to bromo derivatives.
Fluorinated Species: For removing tert-butyldimethylsilyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with triphenylphosphine dibromide yields 6-bromo derivatives .
Applications De Recherche Scientifique
Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin has a wide range of scientific research applications, including:
Chemistry: Used as a building block for molecular sensors and switchers.
Biology: Facilitates the delivery of drugs and genes by forming inclusion complexes with hydrophobic molecules.
Medicine: Enhances the solubility and bioavailability of poorly soluble drugs.
Industry: Applied in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, while the hydrophilic exterior ensures solubility in aqueous environments. This property is exploited in drug delivery systems to improve the solubility and stability of hydrophobic drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Heptakis-(2,6-di-O-methyl)-Beta-cyclodextrin
- Heptakis-(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-Beta-cyclodextrin
- Octakis-(6-O-tert-butyldimethylsilyl)-Gamma-cyclodextrin
Uniqueness
Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin is unique due to its specific silylation at the OH-6 positions, which enhances its stability under basic conditions and allows for easy removal of the silyl groups. This makes it a versatile intermediate for further functionalization and application in various fields .
Propriétés
Formule moléculaire |
C84H168O35Si7 |
|---|---|
Poids moléculaire |
1934.8 g/mol |
Nom IUPAC |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,37R,38S,39R,40S,41R,42R,43R,44S,45R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C84H168O35Si7/c1-78(2,3)120(22,23)99-36-43-64-50(85)57(92)71(106-43)114-65-44(37-100-121(24,25)79(4,5)6)108-73(59(94)52(65)87)116-67-46(39-102-123(28,29)81(10,11)12)110-75(61(96)54(67)89)118-69-48(41-104-125(32,33)83(16,17)18)112-77(63(98)56(69)91)119-70-49(42-105-126(34,35)84(19,20)21)111-76(62(97)55(70)90)117-68-47(40-103-124(30,31)82(13,14)15)109-74(60(95)53(68)88)115-66-45(38-101-122(26,27)80(7,8)9)107-72(113-64)58(93)51(66)86/h43-77,85-98H,36-42H2,1-35H3/t43-,44-,45-,46-,47-,48-,49-,50-,51+,52+,53+,54?,55?,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-/m1/s1 |
Clé InChI |
SJYXDVWYNHANDJ-FIEKULTQSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]2[C@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H](C5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H](C7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@@H]8O)O)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O)O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


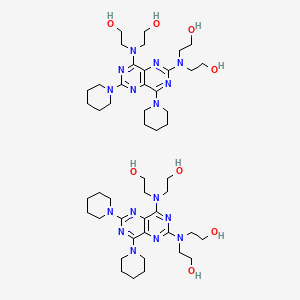


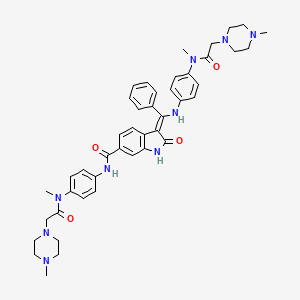
![methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate](/img/structure/B13844024.png)
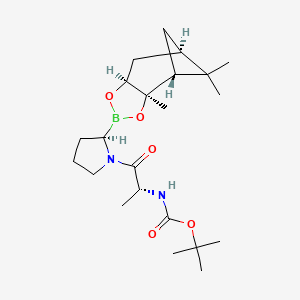

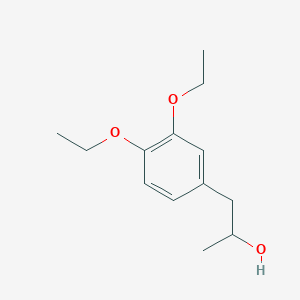
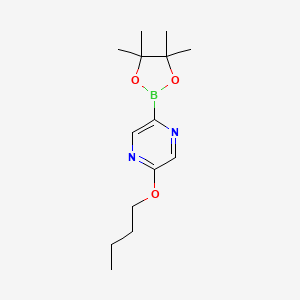
![2-[[6-Bromo-1-[(4-oxo-2-thioxo-5thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic acid](/img/structure/B13844058.png)
![3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13844059.png)
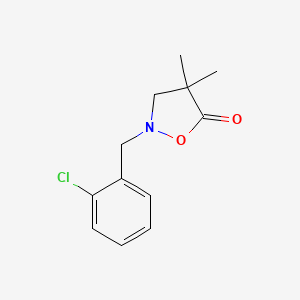
![(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B13844069.png)
